1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
“1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyridopyrimidines are known for their broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties .
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones has been developed from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The process involves heating the latter with MeONa at reflux in BuOH, leading to the selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Scientific Research Applications
Chemical Reactivity and Derivative Formation
1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a derivative of pyrimidine, has been studied for its chemical reactivity and potential in forming new compounds. For instance, Gulevskaya et al. (1999) explored the reactivity of similar pyrimidine derivatives with ammonia and primary amines, leading to the formation of 4-amino derivatives under oxidant presence. This indicates the potential of such compounds in synthesizing new chemical entities with varied properties (Gulevskaya, Besedin, & Pozharskii, 1999).
Synthesis and Characterization of Derivatives
Karimian et al. (2017) synthesized new derivatives of morpholine-linked pyrimidine, demonstrating the versatility of pyrimidine compounds in forming structurally diverse molecules. The study included characterization of these derivatives, showcasing their potential in various applications (Karimian, Eshghi, Bakavoli, & Shiri, 2017).
Potential in Photophysical Properties and pH-Sensing
Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives, highlighting their solid-state fluorescence emission and solvatochromism. These properties are critical in developing novel colorimetric pH sensors and logic gates, suggesting a potential application for pyrimidine derivatives in sensing technologies (Yan, Meng, Li, Ge, & Lu, 2017).
Antimicrobial Applications
Faty, Rashed, and Youssef (2015) investigated the antimicrobial activities of novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives. Some of these compounds showed moderate antimicrobial activities, indicating the potential of pyrimidine derivatives in pharmaceutical applications, especially in antimicrobial drug development (Faty, Rashed, & Youssef, 2015).
Structural Analysis and Molecular Interactions
Trilleras et al. (2009) conducted a study on the molecular structures of various pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. The research highlighted the importance of understanding the molecular interactions, such as hydrogen bonding and pi-pi stacking, in these compounds. This information is vital in designing molecules with desired properties for specific applications (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, thereby affecting cell cycle progression . Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Biochemical Pathways
Cdk2 inhibition can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, especially in cancer cells .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . These compounds have also shown significant inhibitory activity against CDK2 .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are largely determined by its interactions with various biomolecules. This compound is known to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Cellular Effects
In cellular contexts, this compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound may vary depending on the cell type and the specific conditions of the experiment .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple interactions at the molecular level. It is known to bind to various biomolecules, potentially leading to enzyme inhibition or activation, changes in gene expression, and other effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This could be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with dosage . For example, certain effects may only be observed at certain dosage thresholds, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is likely involved in various metabolic pathways, where it may interact with enzymes or cofactors . It could also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important aspects of its biochemical behavior . This could involve interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function . This could involve targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
Properties
IUPAC Name |
1,3-dimethyl-5-(3-morpholin-4-ylpropylamino)pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-19-14-13(15(22)20(2)16(19)23)12(4-6-18-14)17-5-3-7-21-8-10-24-11-9-21/h4,6H,3,5,7-11H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTCCFLOEJGKHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCCCN3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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